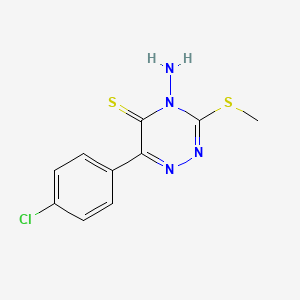
4-Amino-6-(4-chlorophenyl)-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-(4-chlorophenyl)-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione: is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, a methylsulfanyl group, and a triazine ring with a thione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(4-chlorophenyl)-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carbon disulfide.
Introduction of Substituents: The chlorophenyl and methylsulfanyl groups are introduced through substitution reactions using corresponding halides and thiols.
Amino Group Addition: The amino group is added via nucleophilic substitution reactions, often using ammonia or amines.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-6-(4-chlorophenyl)-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione undergoes various chemical reactions, including:
Oxidation: Conversion of the thione moiety to a sulfoxide or sulfone.
Reduction: Reduction of the nitro group (if present) to an amino group.
Substitution: Nucleophilic substitution reactions at the amino or chlorophenyl positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Triazines: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
4-Amino-6-(4-chlorophenyl)-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Amino-6-(4-chlorophenyl)-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Binding: Acting as a ligand for certain receptors, modulating their signaling pathways.
DNA Interaction: Intercalating into DNA, affecting replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-6-(4-chlorophenyl)-3-(methylsulfanyl)-1,2,4-triazine: Lacks the thione moiety.
6-(4-Chlorophenyl)-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione: Lacks the amino group.
4-Amino-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione: Lacks the chlorophenyl group.
Uniqueness
The uniqueness of 4-Amino-6-(4-chlorophenyl)-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the amino, chlorophenyl, and methylsulfanyl groups, along with the triazine ring and thione moiety, makes it a versatile compound for various scientific and industrial purposes.
Propriétés
Numéro CAS |
61609-92-5 |
|---|---|
Formule moléculaire |
C10H9ClN4S2 |
Poids moléculaire |
284.8 g/mol |
Nom IUPAC |
4-amino-6-(4-chlorophenyl)-3-methylsulfanyl-1,2,4-triazine-5-thione |
InChI |
InChI=1S/C10H9ClN4S2/c1-17-10-14-13-8(9(16)15(10)12)6-2-4-7(11)5-3-6/h2-5H,12H2,1H3 |
Clé InChI |
XXEYQOWDCLSKPV-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NN=C(C(=S)N1N)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


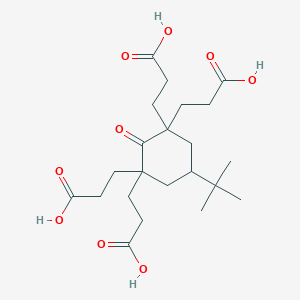
![[(Propan-2-yl)disulfanyl]methyl thiocyanate](/img/structure/B14589562.png)
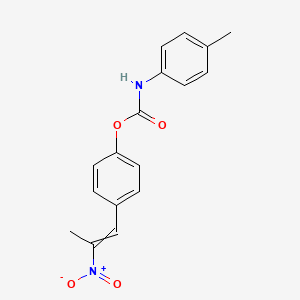
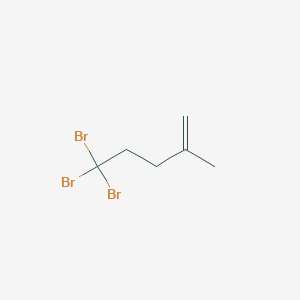
![4-[(2-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B14589578.png)
![[(Undecan-2-yl)selanyl]benzene](/img/structure/B14589579.png)
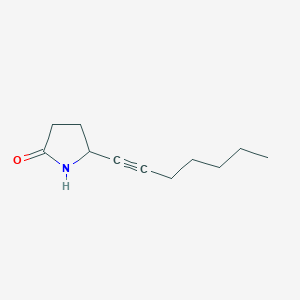
![Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, methylsulfate](/img/structure/B14589590.png)
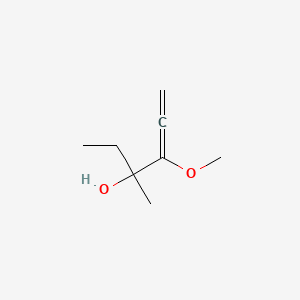

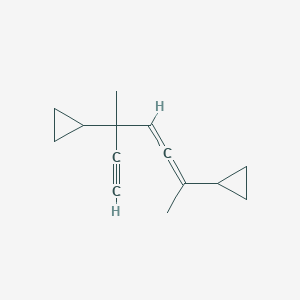

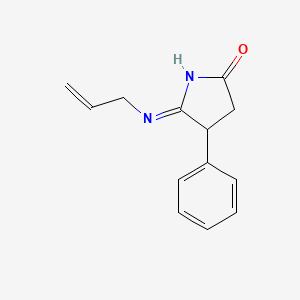
![2-[(4-Hydroxyphenyl)methylidene]cycloheptan-1-one](/img/structure/B14589615.png)
